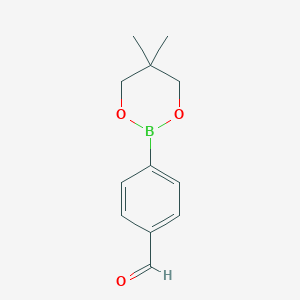

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Beschreibung

The exact mass of the compound 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BO3/c1-12(2)8-15-13(16-9-12)11-5-3-10(7-14)4-6-11/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHDMCQVJGHKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400696 | |

| Record name | 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128376-65-8 | |

| Record name | 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Formylbenzeneboronic acid, 2,2-dimethyl propane-1,3-diol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (CAS No. 128376-65-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a versatile bifunctional reagent in organic synthesis. Its neopentyl glycol-protected boronic acid and aldehyde functionalities make it a valuable building block, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. This document details the compound's physicochemical properties, provides a standard synthesis protocol, and presents a representative experimental procedure for its application in Suzuki-Miyaura coupling. Furthermore, key chemical transformations and reaction mechanisms are illustrated to support researchers in its effective utilization.

Chemical Identity and Physical Properties

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is an organic compound that serves as a stable and efficient precursor to 4-formylphenylboronic acid in palladium-catalyzed cross-coupling reactions. The neopentyl glycol protecting group offers enhanced stability compared to the free boronic acid, facilitating storage and handling.

| Property | Value |

| CAS Number | 128376-65-8 |

| Molecular Formula | C₁₂H₁₅BO₃[1] |

| Molecular Weight | 218.06 g/mol [1][2] |

| Appearance | White solid[3] |

| Purity | Typically ≥98%[1][3] |

| Melting Point | 58-60 °C |

| Boiling Point | 350.5 ± 25.0 °C (Predicted) |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) |

| Storage Conditions | Store under inert gas (nitrogen or argon) at 2-8°C.[2] Susceptible to oxidation, requiring inert storage conditions. |

Synthesis

The most common and straightforward synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde involves the esterification of 4-formylphenylboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol). This reaction is typically carried out in an anhydrous solvent and proceeds with high yield.

Experimental Protocol: Synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Materials:

-

4-Formylphenylboronic acid

-

Neopentyl glycol (2,2-dimethyl-1,3-propanediol)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-formylphenylboronic acid (1.0 eq) in anhydrous tetrahydrofuran.

-

To this solution, add neopentyl glycol (1.1 eq).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent by rotary evaporation.

-

Dissolve the crude product in dichloromethane.

-

Wash the organic phase with water (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde as a white solid.

Synthesis Workflow

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction couples the organoborane with an organic halide or triflate in the presence of a palladium catalyst and a base. The aldehyde functionality can be retained for subsequent transformations or can be a key feature of the final product.

General Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate.

-

Transmetalation: The organoborane (R²-BY₂) reacts with the palladium(II) intermediate, with the assistance of a base, to form a diorganopalladium(II) complex. The base activates the boronic acid derivative.

-

Reductive Elimination: The diorganopalladium(II) complex eliminates the coupled product (R¹-R²) and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Representative Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

The following is a representative protocol for the Suzuki-Miyaura coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde with a generic aryl bromide. The specific conditions may require optimization depending on the nature of the aryl bromide.

Materials:

-

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])

-

Solvent system (e.g., 1,4-Dioxane and water)

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, combine 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (1.2 eq), the aryl bromide (1.0 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for the required time (typically 2-24 hours), monitoring the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Other Reactions

The aldehyde functionality of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde allows for a range of other chemical transformations, including:

-

Reductive Amination: To form secondary or tertiary amines.

-

Wittig Reaction: To form alkenes.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding benzyl alcohol.

-

Condensation Reactions: With various nucleophiles to form imines, oximes, etc.

The boronic ester can also be used in other palladium-catalyzed reactions, such as the Suzuki-Miyaura polycondensation for the synthesis of conjugated polymers.

Conclusion

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is a highly valuable and versatile building block in modern organic synthesis. Its stability, coupled with the reactivity of its two distinct functional groups, provides a powerful tool for the construction of complex molecular architectures, particularly in the synthesis of biaryl compounds with applications in pharmaceuticals, agrochemicals, and materials science. The provided protocols and diagrams serve as a foundational guide for researchers to effectively utilize this reagent in their synthetic endeavors.

References

Technical Guide: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is a versatile bifunctional reagent widely employed in organic synthesis. Its structure incorporates both a reactive aldehyde group and a stable neopentyl glycol boronate ester. This unique combination makes it a valuable building block, particularly in the construction of complex biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. Such structures are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on detailed experimental protocols.

Physicochemical Properties

The fundamental properties of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde are summarized in the table below.

| Property | Value |

| Molecular Weight | 218.06 g/mol [1] |

| Molecular Formula | C₁₂H₁₅BO₃[1] |

| CAS Number | 128376-65-8[1] |

| Appearance | Solid |

| IUPAC Name | 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde[1] |

Synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

The most common and efficient method for the synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is the esterification of 4-formylphenylboronic acid with neopentyl glycol. This reaction proceeds readily, often in high yield, to afford the stable boronate ester.

Experimental Protocol: Esterification

A general procedure for the synthesis is as follows:

Materials:

-

4-Formylphenylboronic acid

-

Neopentyl glycol (2,2-dimethylpropane-1,3-diol)

-

Toluene or another suitable azeotroping solvent

-

Dean-Stark apparatus or molecular sieves

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 4-formylphenylboronic acid (1.0 equivalent) and neopentyl glycol (1.1 equivalents).

-

Add a sufficient volume of toluene to suspend the reagents.

-

Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde.

Note: While a specific literature-reported yield for this exact transformation was not found in the immediate search, similar esterifications of boronic acids with diols are known to proceed with high efficiency, often exceeding 90%.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is a key coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the boronate ester and an aryl or vinyl halide (or triflate), providing a powerful method for the synthesis of biaryl compounds. The aldehyde functionality can be retained for subsequent transformations or can be a key feature of the final target molecule.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde with an Aryl Bromide

The following is a general protocol for the coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde with an aryl bromide.

Materials:

-

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., dioxane, toluene, DMF)

-

Water (often used in a biphasic system)

Procedure:

-

In a reaction vessel, combine 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄), and the base (e.g., 2.0 equivalents of K₂CO₃).

-

Add the solvent system (e.g., a mixture of toluene and water).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for a Representative Suzuki-Miyaura Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 (Typical) |

| 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 8 | >90 (Typical) |

Note: The yields presented are typical for Suzuki-Miyaura reactions under optimized conditions.

Logical Workflow of a Suzuki-Miyaura Reaction

The following diagram illustrates the key steps involved in a typical Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Signaling Pathway and Drug Development Context

While 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is not itself a signaling molecule, it is a crucial building block in the synthesis of molecules that can interact with biological pathways. For instance, biaryl structures are common motifs in kinase inhibitors, which target signaling pathways involved in cancer and inflammatory diseases.

The diagram below illustrates a simplified logical relationship in a drug discovery context where this reagent might be used.

Caption: Logical flow from a starting material to a drug candidate.

Conclusion

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is a cornerstone reagent for the construction of complex organic molecules. Its stability and reactivity make it an invaluable tool in the synthesis of biaryl compounds, which are prevalent in medicinal chemistry and material science. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and professionals in these fields.

References

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde structure

An In-depth Technical Guide to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Executive Summary

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is a bifunctional organic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Featuring both a reactive aldehyde group and a stable neopentyl glycol boronic ester, this molecule serves as a versatile building block for the construction of complex molecular architectures. Its utility is particularly pronounced in the development of advanced pharmaceutical agents, where it functions as a key intermediate and linker. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in the burgeoning field of targeted protein degradation.

Chemical Identity and Properties

Structure and Nomenclature

The molecule consists of a benzaldehyde core substituted at the 4-position with a 5,5-dimethyl-1,3,2-dioxaborinane ring. The dioxaborinane ring serves as a protecting group for the boronic acid, rendering the compound more stable and easier to handle than its unprotected counterpart, 4-formylphenylboronic acid, while retaining the reactivity essential for cross-coupling reactions.

Caption: Molecular structure with key functional groups highlighted.

Physicochemical and Spectroscopic Data

Quantitative data for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde has been compiled from various sources to provide a clear reference for researchers.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 128376-65-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅BO₃ | [3][4] |

| Molecular Weight | 218.06 g/mol | [3][4] |

| IUPAC Name | 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | [3] |

| Appearance | White solid | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Boiling Point | 350.5 ± 25.0 °C at 760 mmHg | [1] |

| SMILES | B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C=O |[3] |

Table 2: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) and Multiplicity | Reference |

|---|---|---|---|

| ¹H NMR | CDCl₃, 400 MHz | 10.04 (s, 1H, -CHO), 7.96 (d, J=8.1 Hz, 2H, Ar-H), 7.85 (d, J=8.1 Hz, 2H, Ar-H), 3.80 (s, 4H, -OCH₂-), 1.04 (s, 6H, -C(CH₃)₂) | [5] |

| ¹³C NMR | CDCl₃, 101 MHz | 193.0 (-CHO), 137.8 (Ar-C), 134.3 (Ar-C), 128.7 (Ar-C), 72.4 (-OCH₂-), 31.9 (-C(CH₃)₂), 21.9 (-C(CH₃)₂) | [5] |

Note: The carbon atom directly attached to the boron atom is often not detected in ¹³C NMR due to quadrupolar broadening.[5]

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves the esterification of 4-formylphenylboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol). This reaction is typically performed under conditions that remove water to drive the equilibrium toward the product.

Caption: A typical workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on common laboratory practices for boronic acid esterification.

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formylphenylboronic acid (1.0 eq) and neopentyl glycol (1.1 eq).

-

Solvent Addition: Add a suitable aprotic solvent, such as toluene or hexanes, to suspend the reagents. The volume should be sufficient for efficient reflux.

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified via silica gel column chromatography. A typical eluent system is a gradient of petroleum ether and ethyl acetate (e.g., starting from 20:1).[5]

-

Isolation: Combine the fractions containing the pure product and remove the eluent under reduced pressure to yield 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde as a white solid. A reported yield for this type of synthesis is approximately 65%.[5]

Applications in Chemical Synthesis

The bifunctional nature of the molecule makes it a powerful tool in multi-step organic synthesis. The aldehyde and boronic ester moieties exhibit orthogonal reactivity, allowing for selective transformations at either site.

-

Aldehyde Group Reactions: The aldehyde can participate in a wide range of classical carbonyl chemistry, including Wittig reactions, reductive aminations, aldol condensations, and the formation of imines and oximes.

-

Boronic Ester Group Reactions: The neopentyl boronic ester is a robust partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the connection of the aryl ring to a variety of other organic fragments (aryl, vinyl, alkyl).

Role in Drug Discovery: A Protein Degrader Building Block

A significant application of this compound is in the construction of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Caption: Orthogonal synthesis strategies for PROTACs using the title compound.

The title compound acts as a rigid linker scaffold. The aldehyde provides a handle for attaching one part of the PROTAC (e.g., the E3 ligase ligand) via reductive amination, while the boronic ester allows for the attachment of the other part (the target protein ligand) via a Suzuki coupling. This modular approach is highly valued in drug development for rapidly creating libraries of related compounds for optimization.

Mechanism of Action of Resulting PROTACs

While 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde itself does not have a direct role in signaling pathways, the PROTACs synthesized from it are designed to hijack the cell's natural protein disposal system.

Caption: Hijacking the ubiquitin-proteasome system via a PROTAC.

The process involves the PROTAC inducing the formation of a ternary complex between the target protein and an E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting poly-ubiquitin chain acts as a signal for the proteasome, which then recognizes, unfolds, and degrades the target protein into small peptides.

References

An In-depth Technical Guide to the Physical Properties of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a versatile building block in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental methodologies, and relevant chemical context.

Core Physical and Chemical Properties

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, with the CAS number 128376-65-8, is a benzaldehyde derivative featuring a neopentyl glycol-protected boronic acid.[1] This structure imparts specific reactivity and stability, making it a valuable reagent in various chemical transformations.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅BO₃ | PubChem[1] |

| Molecular Weight | 218.06 g/mol | PubChem[1] |

| Boiling Point | 350.5 ± 25.0 °C at 760 mmHg (Predicted) | ChemSrc[2] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | ChemSrc[2] |

| Appearance | Solid (Form) | Sigma-Aldrich (for analogous compound)[3] |

Note: Some data, such as the boiling point and density, are predicted values and should be considered as estimates.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. Below are detailed, generalized experimental protocols for determining the melting and boiling points of solid organic compounds like 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is often indicative of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Sample Preparation: A small amount of the crystalline compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the closed end.[4] The sample height in the capillary should be approximately 1-2 mm.[5][6]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[4] A thermometer is inserted into the designated holder to monitor the temperature of the block.

-

Heating and Observation: The apparatus is heated at a controlled rate.[4] An initial rapid heating can be done to determine an approximate melting range. For an accurate measurement, the heating rate should be slow, around 1-2°C per minute, as the temperature approaches the expected melting point.[4]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[4][7]

Boiling Point Determination (for High-Boiling Solids)

For high-boiling solids, the boiling point is typically determined at reduced pressure to prevent decomposition. However, a standard method for determining the boiling point of a liquid at atmospheric pressure is described below, which can be adapted.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or aluminum block)

-

Stand and clamp

Procedure:

-

Sample Preparation: A small amount of the substance is placed in the test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[8][9][10]

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath.[9][11]

-

Heating and Observation: The heating bath is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[11]

-

Data Recording: Heating is discontinued when a steady stream of bubbles is observed. The liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11][12]

Logical Workflow: The Suzuki Coupling Reaction

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is a boronic ester, a key component in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and complex organic molecules. The diagram below illustrates the general catalytic cycle of a Suzuki coupling reaction.

Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.

This catalytic cycle begins with an active Pd(0) catalyst which undergoes oxidative addition with an organic halide. The resulting Pd(II) intermediate then undergoes transmetalation with the boronic ester, activated by a base. Finally, reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[13]

References

- 1. 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | C12H15BO3 | CID 4197234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:128376-65-8 | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | Chemsrc [chemsrc.com]

- 3. 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. byjus.com [byjus.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]

An In-depth Technical Guide to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a neopentyl glycol boronate ester of 4-formylphenylboronic acid, is a versatile building block in modern organic synthesis. Its enhanced stability compared to the corresponding boronic acid makes it a valuable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone in the synthesis of complex organic molecules for pharmaceuticals and materials science.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its primary application in C-C bond formation.

Core Compound Details

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde .[3] It is also commonly known by synonyms such as 4-Formylphenylboronic acid neopentyl glycol cyclic ester and 2-(4-Formylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane.[3][4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is presented below.

| Property | Value | Source(s) |

| Identifier Information | ||

| CAS Number | 128376-65-8 | [3][5][6] |

| PubChem CID | 4197234 | [3] |

| Molecular Properties | ||

| Molecular Formula | C₁₂H₁₅BO₃ | [3] |

| Molecular Weight | 218.06 g/mol | [3] |

| Exact Mass | 218.1114245 Da | [3] |

| Physical Properties | ||

| Boiling Point (Predicted) | 350.5 ± 25.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [5] |

Experimental Protocols

Synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

The following is a representative protocol for the synthesis of a neopentyl glycol phenylboronic ester, adapted for the preparation of the title compound from 4-formylphenylboronic acid and neopentyl glycol (2,2-dimethylpropane-1,3-diol). This procedure is based on established methods for boronic acid esterification.[7]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of the target compound.

Materials and Equipment:

-

4-Formylphenylboronic acid (1.0 eq)

-

Neopentyl glycol (1.1 eq)

-

Toluene (or another suitable solvent for azeotropic water removal, e.g., benzene)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware for workup

Procedure:

-

Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a condenser. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).

-

Charging the Flask: To the flask, add 4-formylphenylboronic acid (1.0 eq), neopentyl glycol (1.1 eq), and a sufficient volume of toluene to allow for efficient stirring and reflux.

-

Reaction: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitoring: Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction. This typically takes several hours. The reaction can also be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified if necessary. Given that neopentyl glycol boronate esters are generally stable, purification can often be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.[1][2]

-

-

Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.

Core Applications in Drug Development

Boronic acids and their esters are crucial tools in drug discovery, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction.[8][9] The neopentyl glycol ester functionality offers significant advantages over the free boronic acid, including increased stability, easier handling, and improved purification characteristics, which are highly desirable in multi-step pharmaceutical syntheses.[1][2]

The Suzuki-Miyaura Cross-Coupling Reaction

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde serves as an organoboron partner in the palladium-catalyzed Suzuki-Miyaura reaction to form a new carbon-carbon bond with an organohalide (Ar-X). This reaction is fundamental to constructing biaryl scaffolds, which are prevalent in many marketed drugs.

The workflow for a typical Suzuki-Miyaura coupling involving this reagent is outlined below.

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

The aldehyde group on the molecule provides a synthetic handle for further chemical transformations. After the Suzuki coupling, the aldehyde can be reduced to an alcohol, oxidized to a carboxylic acid, or converted into an imine, among other reactions, allowing for the rapid generation of a library of complex molecules for biological screening. This versatility makes it a valuable intermediate in the drug discovery process.[10]

Reactivity and Stability Considerations

Neopentyl glycol boronate esters are generally more stable to hydrolysis and purification conditions (like column chromatography) than their boronic acid counterparts.[2] While boronic acids are often more reactive and can lead to faster reaction times, their propensity for decomposition can lower yields.[1] The enhanced stability of the neopentyl ester ensures higher purity of the starting material and often leads to more reproducible and higher isolated yields in complex syntheses.[1] Kinetic studies have shown that electron-rich esters, such as neopentyl boronates, can lead to increased rates of transmetalation in the Suzuki-Miyaura catalytic cycle compared to the parent boronic acid.[11] This combination of stability and favorable reactivity makes 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde a preferred reagent for drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 3. 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | C12H15BO3 | CID 4197234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2abiotech.net [2abiotech.net]

- 5. CAS#:128376-65-8 | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | Chemsrc [chemsrc.com]

- 6. parchem.com [parchem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. Plant-Derived Natural Products: A Source for Drug Discovery and Development [mdpi.com]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Data of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) data and a detailed experimental protocol for the synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde. This compound serves as a key building block in organic synthesis, particularly in cross-coupling reactions.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, recorded in deuterated chloroform (CDCl₃).

¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 10.04 | Singlet | 1H | - | Aldehyde (-CHO) |

| 7.96 | Doublet | 2H | 8.1 | Aromatic (ortho to -CHO) |

| 7.85 | Doublet | 2H | 8.1 | Aromatic (ortho to boronate ester) |

| 3.80 | Singlet | 4H | - | Methylene (-OCH₂) |

| 1.04 | Singlet | 6H | - | Methyl (-CH₃) |

¹³C NMR Data

Solvent: CDCl₃ Frequency: 101 MHz

| Chemical Shift (δ) ppm | Assignment |

| 193.0 | Aldehyde Carbonyl (C=O) |

| 137.8 | Aromatic (C-CHO) |

| 134.3 | Aromatic (CH) |

| 128.7 | Aromatic (CH) |

| 72.4 | Quaternary Carbon (-C(CH₃)₂) |

| 31.9 | Methylene Carbon (-OCH₂) |

| 21.9 | Methyl Carbon (-CH₃) |

| Note: The carbon atom directly attached to the boron atom was not detected, a phenomenon often attributed to quadrupolar broadening.[1] |

Experimental Protocol: Synthesis

The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde can be achieved through the esterification of 4-formylphenylboronic acid with neopentyl glycol.[1]

Materials:

-

4-Formylphenylboronic acid

-

Neopentyl glycol (2,2-dimethylpropane-1,3-diol)

-

Toluene

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a solution of 4-formylphenylboronic acid and an equimolar amount of neopentyl glycol in toluene is prepared.

-

The reaction mixture is heated to reflux, and water is azeotropically removed using the Dean-Stark trap.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) mixture as the eluent.

-

The fractions containing the pure product are combined, and the solvent is evaporated to yield 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde as a white solid. The reported yield for this procedure is 65%.[1]

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde.

Caption: Synthesis and Characterization Workflow.

References

Spectral Analysis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a key intermediate in organic synthesis. The document outlines the expected spectral characteristics based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Core Spectroscopic Data

The structural confirmation of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde relies on a combination of spectroscopic techniques. The following sections and tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.98 | s | 1H | Aldehyde (-CHO) |

| 7.88 | d, J=8.0 Hz | 2H | Aromatic (ortho to -CHO) |

| 7.82 | d, J=8.0 Hz | 2H | Aromatic (ortho to boronate ester) |

| 3.78 | s | 4H | Methylene (-CH₂-) of dioxaborinane ring |

| 1.02 | s | 6H | Methyl (-CH₃) of dioxaborinane ring |

| Solvent: CDCl₃, Frequency: 400 MHz |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Note: The following chemical shifts are estimated based on spectral data from similar compounds and publicly available spectral images, as a definitive peak list from a peer-reviewed source was not available.

| Chemical Shift (δ) ppm | Assignment |

| 192.5 | Aldehyde Carbonyl (C=O) |

| 138.0 | Aromatic (ipso-C attached to -CHO) |

| 135.0 | Aromatic (CH ortho to boronate ester) |

| 129.5 | Aromatic (CH ortho to -CHO) |

| 133.0 (broad) | Aromatic (ipso-C attached to Boron) |

| 72.5 | Methylene Carbon (-CH₂-) of dioxaborinane ring |

| 31.8 | Quaternary Carbon (-C(CH₃)₂-) of dioxaborinane ring |

| 21.9 | Methyl Carbon (-CH₃) of dioxaborinane ring |

| Solvent: CDCl₃, Frequency: 101 MHz |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium-Strong | C-H stretch (aliphatic) |

| ~2860 & ~2760 | Medium (often a doublet) | C-H stretch (aldehyde) |

| ~1705 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600 & ~1470 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1360 | Strong | B-O stretch |

| ~1130 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅BO₃ |

| Molecular Weight | 218.06 g/mol |

| Calculated Exact Mass | 218.1114 g/mol |

Predicted Fragmentation Pattern (Electron Ionization - EI):

| m/z | Proposed Fragment |

| 218 | [M]⁺ (Molecular Ion) |

| 217 | [M-H]⁺ |

| 189 | [M-CHO]⁺ |

| 115 | [M - C₅H₁₀O₂]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Employ a relaxation delay of 1-2 seconds.

-

Accumulate 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Accumulate 512-1024 scans for adequate signal intensity.

-

-

Data Processing : Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation :

-

Solid Sample (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid Sample (KBr Pellet) : Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing : The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final absorbance or transmittance spectrum.

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

For fragmentation studies (MS/MS), select the molecular ion peak (m/z 218) for collision-induced dissociation (CID).

-

-

Data Analysis : Analyze the resulting spectrum to determine the exact mass of the molecular ion and identify the major fragment ions. Compare the experimental exact mass to the calculated theoretical mass to confirm the elemental composition.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde.

Caption: Workflow for the spectral analysis of the target compound.

An In-Depth Technical Guide to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a key building block in modern organic synthesis. This document details the experimental protocols for its preparation, presents key quantitative data, and illustrates its utility in cross-coupling reactions.

Introduction

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, also known as 4-formylphenylboronic acid neopentyl glycol ester, is a versatile bifunctional molecule. It incorporates a reactive aldehyde group and a stable neopentyl glycol boronic ester. The boronic ester moiety serves as a crucial component in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The aldehyde functionality provides a handle for a wide array of subsequent chemical transformations, making this compound a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅BO₃ | [3] |

| Molecular Weight | 218.06 g/mol | [3] |

| CAS Number | 128376-65-8 | [3] |

| Appearance | White solid | [3] |

| Purity | ≥98% | [3] |

| Boiling Point | 350.5 ± 25.0 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

Synthesis and Characterization

The most common and efficient method for the synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is the esterification of 4-formylphenylboronic acid with neopentyl glycol.

Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the synthesis of arylboronic acid neopentyl esters.

Materials:

-

4-Formylphenylboronic acid

-

Neopentyl glycol (5,5-Dimethyl-1,3-propanediol)

-

Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formylphenylboronic acid (1.0 equivalent) and neopentyl glycol (1.1 equivalents).

-

Add a suitable solvent, such as toluene, to the flask.

-

Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent. A typical eluent system is a gradient from 100% petroleum ether to a 20:1 mixture of petroleum ether/ethyl acetate.[5]

-

Combine the fractions containing the pure product and remove the solvent to yield 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde as a white solid.

Quantitative Data

The following table summarizes the key quantitative data obtained from the synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde.

| Parameter | Value | Reference |

| Yield | 65% | [5] |

| Eluent for Chromatography | Petroleum ether/ethyl acetate = 20/1 | [5] |

Spectroscopic Characterization

The structure of the synthesized compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |

| 10.04 | s | 1H | -CHO | |

| 7.96 | d, J = 8.1 Hz | 2H | Ar-H | |

| 7.85 | d, J = 8.1 Hz | 2H | Ar-H | |

| 3.80 | s | 4H | -O-CH₂- | |

| 1.04 | s | 6H | -C(CH₃)₂ |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm) | Assignment |

| 193.0 | -CHO | |

| 137.8 | Ar-C | |

| 134.3 | Ar-C | |

| 128.7 | Ar-C | |

| 72.4 | -O-CH₂- | |

| 31.9 | -C(CH₃)₂ | |

| 21.9 | -C(CH₃)₂ | |

| Note: The carbon atom directly attached to the boron atom is often not observed in the ¹³C NMR spectrum due to quadrupolar broadening.[5] |

Applications in Organic Synthesis

The primary application of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a new carbon-carbon bond between the boronic ester and an aryl or vinyl halide, leading to the synthesis of substituted biaryls and other conjugated systems.

General Workflow for a Suzuki-Miyaura Coupling Reaction

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction utilizing 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Logical Relationship of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the stability of the neopentyl glycol boronic ester and the reactivity of the aldehyde, makes it an ideal substrate for constructing complex molecular architectures. The detailed synthetic protocol and characterization data provided in this guide, along with the illustration of its application in the widely used Suzuki-Miyaura coupling, will be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oiccpress.com [oiccpress.com]

- 3. 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | C12H15BO3 | CID 4197234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. 4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl | 5487-93-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to 4-Formylphenylboronic Acid Neopentyl Glycol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-formylphenylboronic acid neopentyl glycol ester, also known as 2-(4-formylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane. This bifunctional molecule serves as a valuable building block in organic synthesis and drug discovery, combining the reactivity of an aldehyde with the versatile cross-coupling capabilities of a boronic acid ester.

Core Properties and Identification

4-Formylphenylboronic acid neopentyl glycol ester is a derivative of 4-formylphenylboronic acid, where the boronic acid moiety is protected as a cyclic ester with neopentyl glycol. This protection enhances the compound's stability and handling properties compared to the free boronic acid.

Table 1: Chemical Identifiers and Physical Properties

| Property | 4-Formylphenylboronic Acid Neopentyl Glycol Ester | 4-Formylphenylboronic Acid (Starting Material) | Neopentyl Glycol (Starting Material) | Phenylboronic Acid Neopentyl Glycol Ester (Analogue) |

| IUPAC Name | 2-(4-formylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | (4-formylphenyl)boronic acid | 2,2-dimethylpropane-1,3-diol | 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane |

| Synonyms | Benzaldehyde boronic acid neopentyl glycol ester | 4-Boronobenzaldehyde | NPG | Phenylboronic acid neopentylglycol ester |

| CAS Number | 128376-65-8 | 87199-17-5[1][2][3][4][5][6][7] | 126-30-7[8] | 5123-13-7[9][10] |

| Molecular Formula | C₁₂H₁₅BO₃ | C₇H₇BO₃[1][3][4][11] | C₅H₁₂O₂[12] | C₁₁H₁₅BO₂[9][10] |

| Molecular Weight | 218.06 g/mol | 149.94 g/mol [1][3][4][11] | 104.15 g/mol [13] | 190.05 g/mol [9][10] |

| Appearance | White to off-white solid (expected) | White to light yellow crystalline powder[1][2][14] | White crystalline solid[15] | Solid[10] |

| Melting Point | Not specified | 237-242 °C[2][4] | 129.13 °C[13] | 62-66 °C[10] |

| Boiling Point | Not specified | 347.6 °C (Predicted)[2] | 208 °C[13] | Not specified |

| Solubility | Soluble in organic solvents (expected) | Slightly soluble in water[2] | Soluble in water, ethanol, and diethyl ether[12] | Not specified |

Spectroscopic Data Overview

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton (around 9-10 ppm), aromatic protons on the phenyl ring (around 7-8 ppm), the CH₂ protons of the neopentyl glycol backbone, and the methyl protons of the neopentyl glycol moiety.

-

¹³C NMR: The carbon NMR spectrum will feature a characteristic peak for the carbonyl carbon of the aldehyde (around 190 ppm), peaks for the aromatic carbons, and signals for the carbons of the neopentyl glycol unit.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching band from the aldehyde group, typically around 1700 cm⁻¹.[2][15] Aromatic C-H stretching and C=C stretching bands will also be present. The B-O bond of the dioxaborinane ring will also have characteristic absorptions.

-

Mass Spectrometry: Mass spectrometry, particularly with soft ionization techniques like ESI-MS, can be used for the identification and characterization of the compound.[16] However, boronic acids and their esters can sometimes form trimers (boroxines) or other adducts, which may complicate the spectra.[17]

Synthesis

The synthesis of 4-formylphenylboronic acid neopentyl glycol ester is typically achieved through the esterification of 4-formylphenylboronic acid with neopentyl glycol. This reaction is an equilibrium process and is often driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation.

Experimental Protocol: General Procedure for Esterification

Objective: To synthesize 2-(4-formylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane from 4-formylphenylboronic acid and neopentyl glycol.

Materials:

-

4-Formylphenylboronic acid

-

Neopentyl glycol (2,2-dimethylpropane-1,3-diol)

-

Toluene (or another suitable azeotroping solvent)

-

Magnesium sulfate (anhydrous)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 4-formylphenylboronic acid (1.0 equivalent) and neopentyl glycol (1.0-1.2 equivalents).

-

Add a sufficient volume of toluene to suspend the reactants.

-

Heat the mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

The solvent can be removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Figure 1: Synthesis Workflow

Caption: Synthesis of the target ester from its precursors.

Applications in Research and Development

The unique bifunctional nature of 4-formylphenylboronic acid neopentyl glycol ester makes it a highly valuable reagent in several areas of chemical research, particularly in the synthesis of complex molecules for drug discovery and materials science.

-

Suzuki-Miyaura Cross-Coupling: The primary application of arylboronic acid esters is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][4] This reaction forms a carbon-carbon bond between the aryl group of the boronic ester and an aryl or vinyl halide. The neopentyl glycol ester provides a stable, easily handleable source of the 4-formylphenyl moiety for these transformations.

-

Drug Discovery: The 4-formylphenyl group can be a key pharmacophore or a synthetic handle for further elaboration in the development of new therapeutic agents. The aldehyde functionality can be used in reductive amination reactions to introduce diverse amine-containing fragments or can be converted to other functional groups.

-

Materials Science: This compound can be incorporated into polymers and other materials to introduce specific functionalities. The aldehyde can be used for cross-linking or for surface modification.

The Suzuki-Miyaura Cross-Coupling Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. The neopentyl glycol ester of 4-formylphenylboronic acid serves as the organoboron component in this catalytic cycle.

Figure 2: Suzuki-Miyaura Cross-Coupling Pathway

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Hazard Statements:

Based on analogous compounds like phenylboronic acid neopentyl glycol ester, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[10][18] 4-Formylphenylboronic acid may cause an allergic skin reaction.[6]

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Store in a cool, dry place in a tightly sealed container.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. neopentyl glycol(126-30-7) 1H NMR [m.chemicalbook.com]

- 9. 4-Formylphenylboronic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. Phenylboronic acid neopentylglycol ester 97 5123-13-7 [sigmaaldrich.com]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. 4-Formylphenylboronic acid pinacol ester | C13H17BO3 | CID 2769536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. NEOPENTYL GLYCOL MONO(HYDROXYPIVALATE)(1115-20-4) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. homework.study.com [homework.study.com]

- 16. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. fishersci.co.uk [fishersci.co.uk]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful and versatile palladium-catalyzed reaction is widely employed in the synthesis of biaryl and substituted aromatic compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[1][2] 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a neopentyl glycol boronic ester of 4-formylphenylboronic acid, is a valuable building block in this context. The boronic ester functionality offers enhanced stability and ease of handling compared to the corresponding boronic acid, while the aldehyde group provides a versatile handle for further chemical transformations.[3]

These application notes provide detailed protocols for the use of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in Suzuki coupling reactions for the synthesis of biphenyl-4-carboxaldehyde derivatives. The resulting products are of significant interest in medicinal chemistry due to their diverse biological activities.[2][4]

Applications in Medicinal Chemistry and Drug Discovery

Biphenyl-4-carboxaldehyde and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. The biphenyl moiety is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates.[4][5]

Anticancer Activity: Biphenyl derivatives have been extensively investigated for their potential as anticancer agents.[5][6] For instance, certain hydroxylated biphenyl compounds have demonstrated significant antitumor effects against malignant melanoma by inhibiting cell proliferation and inducing apoptosis.[7] The biphenyl scaffold can be found in compounds designed as androgen receptor degraders for the treatment of prostate cancer.[1]

Anti-inflammatory and Analgesic Properties: The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[2] Novel biphenyl-4-carboxylic acid amides have been synthesized and shown to possess significant anti-inflammatory activity.[8]

Antifungal and Antimicrobial Activity: Derivatives of biphenyl-4-carboxylic acid have been shown to exhibit antifungal activity against various Candida species.[9] Furthermore, the biphenyl core is a feature in compounds with broad antimicrobial properties.[6]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde with various aryl halides. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: General Suzuki Coupling with an Aryl Bromide

This protocol describes a typical Suzuki coupling reaction between 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde and an aryl bromide.

Materials:

-

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water, deionized

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add toluene and water in a 4:1 ratio to the flask.

-

Bubble argon or nitrogen gas through the mixture for 15-20 minutes to degas the solution.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biphenyl-4-carboxaldehyde derivative.

Protocol 2: Microwave-Assisted Suzuki Coupling with an Aryl Iodide

This protocol is suitable for accelerating the reaction rate using microwave irradiation, particularly with more reactive aryl iodides.

Materials:

-

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

-

Aryl iodide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water, deionized

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a microwave vial, combine 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (1.2 equivalents), the aryl iodide (1.0 equivalent), potassium phosphate (3.0 equivalents), Pd₂(dba)₃ (0.015 equivalents), and XPhos (0.03 equivalents).

-

Add 1,4-dioxane and water in a 6:1 ratio.

-

Seal the vial and purge with argon for 10 minutes.

-

Place the vial in a microwave reactor and irradiate at 120 °C for 10-30 minutes. Monitor the reaction for completion.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by flash chromatography to obtain the pure product.[10]

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl halides with 4-formylphenylboronic acid or its esters, which are expected to be comparable to reactions with 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 6 | 85-95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 80 | 4 | >90 |

| 3 | 4-Iodotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane/H₂O (6:1) | 120 (µW) | 0.5 | 80-90 |

| 4 | 2-Bromopyridine | [PdCl₂(dppf)] (3) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 8 | 75-85 |

| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 110 | 12 | 70-80 |

Yields are based on published procedures for similar substrates and are provided as a general guide.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde with an aryl halide.

References

- 1. researchgate.net [researchgate.net]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Biphenylcarboxaldehyde | 3218-36-8 [chemicalbook.com]

- 6. ijsdr.org [ijsdr.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a versatile bifunctional reagent, in key organic transformations. This building block, featuring both an aldehyde and a boronic ester, is a valuable intermediate for the synthesis of complex molecules in pharmaceutical and materials science research.

Overview of Applications

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde serves as a linchpin in multi-step synthetic sequences, enabling the introduction of a formylphenyl group through carbon-carbon and carbon-nitrogen bond-forming reactions. The neopentyl glycol-protected boronic acid offers enhanced stability compared to the free boronic acid, facilitating its use in a variety of reaction conditions. The primary applications of this reagent include:

-

Suzuki-Miyaura Cross-Coupling Reactions: For the synthesis of biaryl carboxaldehydes, which are precursors to a wide range of biologically active compounds and functional materials.

-

Wittig Reactions: To generate stilbene and other vinyl derivatives, allowing for the extension of carbon chains and the formation of alkenes with controlled stereochemistry.

-

Reductive Amination: For the synthesis of substituted benzylamines, a common motif in pharmaceutical agents.

Key Reactions and Experimental Protocols

The following sections detail the experimental procedures for the aforementioned key reactions.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction enables the formation of a C-C bond between the formylphenyl group of the boronic ester and an aryl halide. The resulting biaryl aldehydes are important intermediates in the synthesis of various compounds, including pharmaceuticals and liquid crystals.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Experimental Protocol: Synthesis of 4'-Methoxybiphenyl-4-carbaldehyde

This protocol is adapted from a similar Suzuki-Miyaura coupling reaction.

-

Materials:

-

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

-

4-Bromoanisole

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (1.2 eq.), 4-bromoanisole (1.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

-

Add a 2M aqueous solution of potassium carbonate (2.0 eq.) and toluene.

-

The mixture is stirred vigorously and heated to reflux (approximately 85-90 °C) under a nitrogen atmosphere for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-